2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
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Overview
Description
2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a benzoyl group, a morpholinopropyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . The benzoyl group is then introduced through a Friedel-Crafts acylation reaction. The morpholinopropyl group is attached via nucleophilic substitution, and the final hydrazinecarbothioamide moiety is added through a condensation reaction with thiosemicarbazide.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The morpholinopropyl group can be substituted with other nucleophiles under basic conditions.
Condensation: The hydrazinecarbothioamide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or thiosemicarbazones.
Scientific Research Applications
2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves the inhibition of specific enzymes by binding to their active sites. The pyrazole ring interacts with the enzyme’s active site, while the benzoyl and morpholinopropyl groups enhance binding affinity through hydrophobic interactions and hydrogen bonding . This inhibition disrupts the enzyme’s normal function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and hydrazinecarbothioamide compounds. For example:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring and is studied for its energetic properties.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-N’-methylurea:
2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H27N7O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C20H27N7O4S/c1-15-13-18(27(29)30)24-26(15)14-16-3-5-17(6-4-16)19(28)22-23-20(32)21-7-2-8-25-9-11-31-12-10-25/h3-6,13H,2,7-12,14H2,1H3,(H,22,28)(H2,21,23,32) |
InChI Key |
JYMIBVICZUXYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NNC(=S)NCCCN3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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